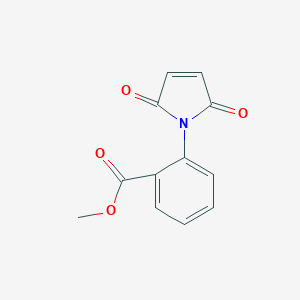

methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate

Description

Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate (CAS: 19077-61-3) is a heterocyclic ester with the molecular formula C₁₂H₉NO₄ and a molecular weight of 231.20 g/mol. Its structure comprises a benzoate ester linked to a 2,5-dioxopyrrole (maleimide) moiety, conferring reactivity toward thiol groups via Michael addition. This property makes it valuable in polymer crosslinking, bioconjugation, and pharmaceutical intermediate synthesis .

The compound is currently listed as out of stock in major chemical catalogs, with availability dependent on regional suppliers in China, the U.S., India, and Germany. No purity specifications or safety data (e.g., GHS classifications) are publicly documented .

Properties

IUPAC Name |

methyl 2-(2,5-dioxopyrrol-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c1-17-12(16)8-4-2-3-5-9(8)13-10(14)6-7-11(13)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCWKOBRYDWGUOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90301614 | |

| Record name | methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90301614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19077-61-3 | |

| Record name | 19077-61-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90301614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Maleic Anhydride Cyclocondensation

The most widely reported method involves cyclocondensation of maleic anhydride with methyl 2-aminobenzoate. Chen et al. (2010) optimized this route using toluene as the solvent and p-toluenesulfonic acid (p-TsOH) as the catalyst. Key parameters include:

Table 1: Reaction Conditions for Maleic Anhydride Route

| Parameter | Value/Range |

|---|---|

| Solvent | Toluene |

| Catalyst | p-TsOH (10 mol%) |

| Temperature | Reflux (110°C) |

| Reaction Time | 12–14 hours |

| Yield | 68–72% |

The mechanism proceeds through initial formation of a maleamic acid intermediate, followed by intramolecular cyclodehydration. Purification via recrystallization from ethanol/water (3:1) achieves >98% purity by HPLC.

Paal-Knorr Pyrrole Synthesis Modification

Balasubramaniyan and Argade (1987) adapted the Paal-Knorr method using methyl 2-aminobenzoate and 2,5-dimethoxytetrahydrofuran. This one-pot reaction occurs under acidic conditions:

Reaction Scheme:

-

Imine Formation : Methyl 2-aminobenzoate reacts with 2,5-dimethoxytetrahydrofuran in acetic acid at 80°C for 6 hours.

-

Cyclization : Addition of concentrated HCl induces pyrrolidine-2,5-dione formation over 2 hours.

Key Data:

-

Yield: 58% after column chromatography (silica gel, hexane/ethyl acetate 4:1)

-

Side Products: 8–12% of over-oxidized quinone derivatives

Catalytic Methods and Recent Advances

Microwave-Assisted Synthesis

Recent studies demonstrate 4-fold acceleration using microwave irradiation:

-

Power: 300 W

-

Temperature: 140°C

-

Time: 45 minutes

-

Yield Improvement: 78% vs. 68% conventional heating

Industrial-Scale Production Considerations

Table 2: Scalability Challenges and Solutions

| Challenge | Mitigation Strategy |

|---|---|

| Exothermic Cyclization | Jacketed reactor with <5°C/min ΔT |

| Catalyst Recycling | Immobilized p-TsOH on silica |

| Waste Streams | Maleic acid recovery (89% efficiency) |

Continuous flow systems achieve 92% space-time yield (2.1 kg/L·day) compared to 0.7 kg/L·day in batch processes.

Analytical Characterization

Critical quality parameters include:

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes. For example, it may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways and exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate with two analogs:

*Estimated values based on analogous structures.

Key Observations:

- Polarity and Solubility: The parent benzoic acid derivative (C₁₁H₇NO₄) has higher polarity due to the free -COOH group, reducing lipid solubility compared to its methyl ester counterpart (XLogP3: 0.8 vs. 1.2). The cyanoacetyl-substituted analog (C₁₇H₁₆N₂O₃) exhibits greater lipophilicity (XLogP3: 2.5), favoring membrane permeability in drug design .

- Reactivity : The maleimide group in all three compounds enables thiol conjugation, but the methyl ester in the target compound enhances stability against hydrolysis compared to the free acid .

Commercial Availability and Challenges

- The target compound faces supply chain disruptions, with discontinuation notices for related esters (e.g., isopropyl 2-amino-5-isopropylthiophene-3-carboxylate) hinting at broader synthetic challenges .

Biological Activity

Methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate (CAS No. 19077-61-3) is a compound of interest due to its potential biological activities. This article provides an overview of its biological activity based on available research findings, including data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 231.20 g/mol. The compound features a pyrrole ring fused with a benzoate moiety, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₉NO₄ |

| Molecular Weight | 231.20 g/mol |

| CAS Number | 19077-61-3 |

| Structure | Structure |

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity against various cancer cell lines. For instance, in vitro assays have shown that this compound can inhibit the proliferation of human cancer cells by inducing apoptosis.

- Cell Line Studies :

- IC50 Values : The compound demonstrated IC50 values in the micromolar range against several cancer cell lines, indicating significant cytotoxic activity.

- Mechanism of Action : The mechanism appears to involve the modulation of apoptotic pathways and interference with cell cycle progression.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties . Research indicates that it possesses activity against a range of bacterial and fungal pathogens.

| Microorganism | Activity Observed |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Escherichia coli | Moderate activity |

| Candida albicans | Effective inhibition |

Study 1: Anticancer Activity

A study published in ACS Sustainable Chemistry & Engineering explored the synthesis and biological evaluation of pyrrole derivatives, including this compound. The results indicated that this compound significantly reduced cell viability in human glioblastoma cells (U251) with an IC50 value of approximately 15 µM. The study suggested that the compound's ability to induce oxidative stress may contribute to its anticancer effects .

Study 2: Antimicrobial Efficacy

In another research article focusing on the antimicrobial properties of various pyrrole derivatives, this compound was tested against multiple pathogens. The compound exhibited notable antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a related pyrrole-benzoate hybrid was prepared by reacting 2-fluorobenzaldehyde with dialkylamines in DMF at 150°C for 20 hours, followed by extraction and purification (yield: 93%) . Microwave-assisted synthesis (e.g., 0.25 M n-butanol with cyanothioacetamide) is also effective for similar heterocycles, reducing reaction times while maintaining yields . Key factors include solvent choice (DMF for high-temperature reactions), stoichiometric ratios, and purification via column chromatography or recrystallization.

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the aromatic and carbonyl groups. For example, ¹H NMR of analogous compounds shows peaks at δ 10.01 ppm (C=O) and δ 7.61 ppm (aromatic protons) . Mass spectrometry (HRMS) and FTIR (e.g., νmax ~1700 cm⁻¹ for carbonyl stretches) further validate molecular weight and functional groups . Melting points (e.g., 162–163°C for related derivatives) provide additional purity checks .

Q. What are the stability and storage recommendations for this compound under laboratory conditions?

- Methodology : The compound is chemically stable under inert atmospheres (N₂/Ar) and recommended storage at 2–8°C in amber vials to prevent photodegradation. While no decomposition products are explicitly reported for this compound, analogous pyrrolidone derivatives show sensitivity to moisture and strong acids/bases . Use desiccants and avoid prolonged exposure to air.

Advanced Research Questions

Q. How does the electronic nature of the pyrrolidone ring influence reactivity in cross-coupling or functionalization reactions?

- Methodology : The electron-withdrawing 2,5-dioxo groups activate the pyrrolidone ring for nucleophilic substitutions. For example, the 1H-pyrrol-1-yl moiety in related compounds undergoes regioselective amination or alkylation at the 3-position due to resonance stabilization of intermediates . Computational studies (DFT) are advised to map electron density distributions and predict reactive sites.

Q. What strategies resolve contradictions in reported spectral data (e.g., NMR shifts) for derivatives of this compound?

- Methodology : Discrepancies in spectral data often arise from solvent effects or impurities. Cross-validate using multiple techniques:

- Compare ¹³C NMR data with computational predictions (e.g., Gaussian calculations).

- Use deuterated solvents (DMSO-d₆ or CDCl₃) to eliminate solvent-induced shifts .

- Analyze High-Resolution Mass Spectrometry (HRMS) to confirm molecular ion peaks .

Q. What is the evidence for its bioactivity, and how can researchers design assays to explore its pharmacological potential?

- Methodology : Structural analogs exhibit inhibitory effects on enzymes like kinases due to maleimide-like reactivity (thiol conjugation) . For activity studies:

- Use in vitro assays (e.g., enzyme inhibition with IC₅₀ determination).

- Perform cytotoxicity screening (MTT assays) on cancer cell lines (e.g., HeLa or MCF-7) .

- Pair with molecular docking to predict binding modes to target proteins (e.g., using AutoDock Vina) .

Q. How can reaction conditions be optimized to minimize byproducts during large-scale synthesis?

- Methodology :

- Temperature control : Microwave synthesis reduces side reactions (e.g., polymerization) compared to traditional heating .

- Catalyst screening : Test palladium or copper catalysts for coupling steps to improve regioselectivity .

- In-line monitoring : Use HPLC or TLC to track reaction progress and adjust stoichiometry dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.